SPI-112Me
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SPI-112Me is a prodrug of SPI-112, designed to inhibit the protein tyrosine phosphatase activity of Src homology containing protein tyrosine phosphatase 2 (SHP2). This compound is particularly significant in cancer research due to its ability to selectively inhibit SHP2 over other phosphatases like Src homology containing protein tyrosine phosphatase 1 (SHP1) and protein tyrosine phosphatase 1B (PTP1B) by more than 20-fold .
科学的研究の応用
SPI-112Me has several significant applications in scientific research:
Cancer Research: It is used to study the inhibition of SHP2, which plays a crucial role in the signaling pathways of various cancers.
Cell Signaling Studies: Researchers use this compound to investigate the role of SHP2 in cell signaling pathways, particularly those involving growth factors and cytokines.
Drug Development: This compound serves as a lead compound for developing new SHP2 inhibitors with improved selectivity and bioavailability.
作用機序
SPI-112Me inhibits the protein tyrosine phosphatase (PTP) activity of Shp2 . It has been shown to inhibit epidermal growth factor (EGF)-stimulated Shp2 PTP activity and Shp2-mediated paxillin dephosphorylation, Erk1/2 activation, and cell migration . It also enhances interferon-gamma (IFN-gamma)-stimulated STAT1 tyrosine phosphorylation, ISRE-luciferase reporter activity, p21 expression, and the anti-proliferative effect .
将来の方向性
SPI-112Me is currently in pre-clinical development . There are ongoing studies to generate SPI-112 analogs to further improve the physicochemical properties of these SHP2 inhibitors, such as solubility and cell permeability . The aim is to synthesize SPI-112 derivatives containing various phosphotyrosine mimics and their prodrugs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SPI-112Me involves the derivatization of SPI-112 at the carboxyl group by methyl esterification. This modification enhances the cell permeability of the compound, allowing it to be hydrolyzed to SPI-112 upon entry into cells . The detailed synthetic route and reaction conditions are proprietary and typically involve standard organic synthesis techniques such as esterification, purification, and characterization.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar protocols used in the synthesis of other pharmaceutical compounds. These methods would include large-scale esterification reactions, followed by purification processes such as crystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
SPI-112Me primarily undergoes hydrolysis to convert into its active form, SPI-112, within the cellular environment. This hydrolysis is crucial for its biological activity as an inhibitor of SHP2 .
Common Reagents and Conditions
The hydrolysis of this compound to SPI-112 typically occurs under physiological conditions within the cell. No specific external reagents are required for this conversion, as it is facilitated by cellular enzymes.
Major Products
The major product of the hydrolysis reaction is SPI-112, which then exerts its inhibitory effects on SHP2 .
類似化合物との比較
Similar Compounds
SPI-112: The parent compound of SPI-112Me, which directly inhibits SHP2 but lacks cell permeability.
CNBCA: Another SHP2 inhibitor that shows better potency and selectivity compared to this compound.
Uniqueness
This compound is unique due to its prodrug nature, which allows it to be cell-permeable and subsequently hydrolyzed to its active form, SPI-112, within the cell. This feature overcomes the limitation of SPI-112’s poor cell permeability, making this compound a more effective inhibitor of SHP2 in biological studies .
特性
IUPAC Name |
methyl 3-[[5-[(4-fluorophenyl)methylsulfamoyl]-2-hydroxy-1H-indol-3-yl]diazenyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O5S/c1-33-23(30)15-3-2-4-17(11-15)27-28-21-19-12-18(9-10-20(19)26-22(21)29)34(31,32)25-13-14-5-7-16(24)8-6-14/h2-12,25-26,29H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGWXUGPBJKXAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N=NC2=C(NC3=C2C=C(C=C3)S(=O)(=O)NCC4=CC=C(C=C4)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。